4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole
Description
Historical Context and Discovery Timeline
The development of 4-Bromo-7-(dibromomethyl)benzo[c]thiadiazole emerged from the broader historical evolution of benzothiadiazole chemistry, which has its roots in early twentieth-century heterocyclic research. The benzothiadiazole framework itself was established as a fundamental heterocyclic system decades before the specific tri-brominated derivative was synthesized and characterized. According to database records, 4-Bromo-7-(dibromomethyl)benzo[c]thiadiazole was first formally documented and catalogued on March 2, 2014, indicating that this specific compound represents a relatively recent addition to the chemical literature.
The synthesis and characterization of this compound followed developments in bromination chemistry of heterocyclic systems. Research into brominated benzothiadiazole derivatives gained momentum in the early 2000s as scientists recognized the potential applications of these materials in organic electronics and photovoltaic devices. The systematic development of polybrominated benzothiadiazole compounds reflects the evolution of synthetic methodologies that allow for precise substitution patterns on heterocyclic frameworks.
Table 1: Timeline of Benzothiadiazole Derivative Development
The compound's entry into chemical databases coincided with increased research interest in brominated heterocycles for materials applications. The most recent modifications to the compound's database entry occurred on May 24, 2025, reflecting ongoing research and characterization efforts.
Significance in Heterocyclic and Organobromine Chemistry
4-Bromo-7-(dibromomethyl)benzo[c]thiadiazole occupies a distinctive position within heterocyclic chemistry due to its unique substitution pattern and the presence of multiple bromine atoms. The compound exemplifies the principles of organobromine chemistry, where bromine atoms serve both as reactive sites and as electron-withdrawing groups that significantly influence the electronic properties of the heterocyclic core. The benzothiadiazole framework provides a fused ring system that combines benzene and thiadiazole components, creating a scaffold with unique electronic characteristics that are further modified by the brominated substituents.
The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the broader class of brominated benzothiadiazoles. These compounds have emerged as crucial building blocks in modern synthetic chemistry, particularly for applications requiring precise control over electronic properties. The tribromo substitution pattern in 4-Bromo-7-(dibromomethyl)benzo[c]thiadiazole provides multiple reactive sites for cross-coupling reactions, nucleophilic substitutions, and other transformations that are fundamental to contemporary organic synthesis.
Recent research has demonstrated that benzothiadiazole derivatives can undergo regioselective functionalization through various catalytic processes. Iridium-catalyzed carbon-hydrogen borylation reactions have been shown to provide access to versatile boryl-substituted benzothiadiazole building blocks, which can then undergo further functionalization at multiple positions. This synthetic versatility underscores the importance of compounds like 4-Bromo-7-(dibromomethyl)benzo[c]thiadiazole as starting materials for complex synthetic sequences.
Table 2: Chemical Properties and Structural Data
The electronic structure of the compound reflects the influence of both the heterocyclic framework and the brominated substituents. The benzothiadiazole core provides a π-electron system that is significantly modified by the electron-withdrawing effects of the bromine atoms, resulting in a compound with distinctive electronic properties that are valuable for materials applications.
Role in Advanced Materials Development
4-Bromo-7-(dibromomethyl)benzo[c]thiadiazole has emerged as a significant component in advanced materials development, particularly in the fields of organic electronics and photovoltaic devices. The compound's unique electronic properties, derived from its brominated benzothiadiazole structure, make it an attractive building block for materials that require specific electron-accepting characteristics. The presence of multiple bromine atoms enhances the compound's reactivity and facilitates its incorporation into larger molecular frameworks through various coupling reactions.
The materials science applications of this compound are closely related to the broader utilization of benzothiadiazole derivatives in organic semiconductors and light-emitting devices. Dibrominated benzothiadiazole compounds have been extensively used as building blocks for the synthesis of conjugated polymers and oligomers designed for high-performance organic photovoltaic devices. The additional bromine substituent in 4-Bromo-7-(dibromomethyl)benzo[c]thiadiazole provides enhanced reactivity that can be exploited for the synthesis of more complex material systems.
Research has demonstrated that brominated benzothiadiazole derivatives can serve as monomers for the synthesis of specialized polymers with tailored electronic properties. For instance, 4,7-dibromo-2,1,3-benzothiadiazole has been utilized as an intermediate for the synthesis of poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] and poly[2,1,3-benzothiadiazole-4,7-diyl[4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl]], both of which are important materials for organic electronic applications.
Table 3: Materials Science Applications
The compound's role in advanced materials extends to its use as an intermediate for the synthesis of more complex heterocyclic systems. Recent research has explored the use of brominated benzothiadiazole derivatives in the formation of fused ring systems that exhibit enhanced electronic properties. These fused structures, such as thiadiazolocarbazoles, have shown promise as electron transporters in electroluminescent materials.
The development of sustainable and efficient synthetic routes to brominated benzothiadiazole derivatives has become increasingly important as these materials find broader applications. Research has focused on developing safer synthetic methodologies that avoid the use of dangerous reagents while maintaining high yields and selectivity. For related compounds in the benzothiadiazole family, three-step synthetic routes have been developed that achieve overall yields of approximately 36%, representing significant improvements over earlier methods.
The future prospects for 4-Bromo-7-(dibromomethyl)benzo[c]thiadiazole in materials development appear promising, particularly as researchers continue to explore new applications for brominated heterocycles in emerging technologies. The compound's versatility as a synthetic building block, combined with its favorable electronic properties, positions it as a valuable component for next-generation organic electronic devices and materials systems.
Properties
IUPAC Name |
4-bromo-7-(dibromomethyl)-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3N2S/c8-4-2-1-3(7(9)10)5-6(4)12-13-11-5/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSKOKXCCSNUII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Bromo-7-(dibromomethyl)benzo[c]thiadiazole typically starts from 4-Bromo-7-methylbenzo[c]thiadiazole or related methyl-substituted benzo[c]thiadiazole derivatives. The key transformation is the bromination of the methyl group to a dibromomethyl group, using bromine in an acidic medium.
Detailed Preparation Procedure
Starting Material:
4-Bromo-7-methylbenzo[c]thiadiazole
- Bromine (Br2)
- 48% Hydrobromic acid (HBr) as solvent and acid medium
- Reflux conditions for extended time (e.g., 16 hours)
- Dissolve 4-Bromo-7-methylbenzo[c]thiadiazole in 48% HBr.
- Add bromine slowly dropwise to the stirred solution at room temperature.
- Heat the mixture to reflux and maintain for approximately 16 hours to ensure complete bromination of the methyl group.
- Cool the reaction mixture to room temperature.
- Quench the reaction by pouring into saturated sodium bisulfite solution to remove excess bromine.
- Extract the product using dichloromethane (CH2Cl2).
- Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
- Remove the solvent by rotary evaporation.
- Purify the crude product by column chromatography using silica gel and an appropriate eluent system (e.g., hexane:ethyl acetate 90:10).
Yield: Approximately 90% yield reported for the brominated product.
Reaction Mechanism Insights
The bromination of the methyl group proceeds via a radical or electrophilic substitution mechanism, where the methyl group is successively brominated to the dibromomethyl derivative. The acidic medium (HBr) stabilizes intermediates and facilitates the reaction. The presence of bromine and acid promotes the formation of bromomethyl radicals or bromonium ions that attack the methyl substituent.
Representative Data Table: Bromination Reaction Conditions and Outcomes
Alternative and Supporting Synthetic Routes
- The precursor 4-Bromo-7-methylbenzo[c]thiadiazole itself is prepared by bromination of 4,7-dimethylbenzo[c]thiadiazole or via other synthetic routes involving substitution on benzo[c]thiadiazole cores.
- The use of formic acid as a solvent and heating at 110 °C has also been reported for related transformations involving brominated benzo[c]thiadiazole derivatives, indicating the importance of acidic and thermal conditions in these syntheses.
- The literature emphasizes careful control of moisture and reaction conditions to avoid decomposition or side reactions, as the dibromomethyl group is reactive.
Summary of Research Findings
- The bromination of methyl-substituted benzo[c]thiadiazole derivatives to dibromomethyl derivatives is efficient under acidic bromine conditions.
- The reaction proceeds with high yields (~90%) and good selectivity.
- The purification by column chromatography yields analytically pure 4-Bromo-7-(dibromomethyl)benzo[c]thiadiazole suitable for further synthetic applications.
- The method avoids hazardous reagents such as tetrasulfur tetranitride or chlorine gas, improving safety and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions . The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[c][1,2,5]thiadiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: It is used in the synthesis of photoactive acceptor parts in low band gap conjugated polymers and oligomers for high-performance organic photovoltaic (OPV) devices.
Materials Science: The compound is utilized in developing luminescent and conductive polymers for organic electronic devices.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and benzo[c][1,2,5]thiadiazole core allow it to participate in electron donor-acceptor interactions, making it useful in organic electronics and photochemistry . These interactions can influence the compound’s electronic properties and reactivity, contributing to its effectiveness in various applications .
Comparison with Similar Compounds
4-Bromo-7-(4-nonylphenyl)benzo[c][1,2,5]thiadiazole
- Synthesis: Prepared via Suzuki coupling of 4,7-dibromobenzo[c][1,2,5]thiadiazole with 4-nonylphenyl boronic acid (94% yield) .
- Key Differences: The nonylphenyl group increases molecular weight and lipophilicity compared to the dibromomethyl derivative. This enhances self-assembly in liquid crystals due to alkyl chain interactions .
4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Fluorinated Derivatives (e.g., TFBTBr₂)
- Synthesis : Incorporation of fluorine at the 5,6-positions enhances electron withdrawal. Fluorination typically requires specialized reagents, increasing synthetic complexity .
- Key Differences : Fluorinated analogs exhibit stronger electron deficiency, boosting photovoltaic performance in polymers .
Electronic and Physicochemical Properties
*Estimated based on structural similarity.
Reactivity and Functionalization Potential
- Target Compound : The dibromomethyl group allows for nucleophilic substitution or further bromination, enabling diverse derivatization .
- Symmetric vs. Unsymmetric Derivatives : Symmetric dibromides (e.g., DTBTBr₂) facilitate controlled polymerization, while unsymmetric analogs (e.g., TBTBr₂) introduce regiochemical complexity .
- Isomer Effects : Benzo[c] vs. benzo[d] isomers exhibit stark reactivity differences; benzo[d] analogs are inert under bromination conditions .
Biological Activity
4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole (CAS No. 1239277-96-3) is a heterocyclic compound characterized by its unique structure that includes a thiadiazole ring fused with a benzene derivative. Its molecular formula is , and it has a molecular weight of approximately 387.9 g/mol . This compound has garnered interest in various fields, including materials science and biochemistry, due to its potential biological activities.
The compound features multiple bromine substituents which significantly influence its chemical reactivity and biological interactions. The presence of these halogens can enhance the compound's ability to interact with biological macromolecules, potentially affecting their function.
Case Studies and Research Findings
Several research studies have explored the biological implications of thiadiazole derivatives, providing insights that may extend to this compound:
- Anticancer Properties : Thiazole-related compounds have shown potential as antitumor agents. For instance, compounds with similar structural motifs have been evaluated for their cytotoxicity against various cancer cell lines, revealing IC50 values in the low micromolar range . These findings suggest that this compound may possess similar properties.
- Antimicrobial Activity : Some derivatives of thiadiazoles have exhibited antimicrobial properties comparable to established antibiotics. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
- Neuroprotective Effects : Other thiazole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. These studies highlight the potential for compounds like this compound to contribute to neuropharmacology .
Data Table: Biological Activity Comparison
Q & A
Q. What are the optimized synthetic routes for 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via bromination or coupling reactions. For example:
- Microwave-assisted Suzuki coupling : Using 4,7-dibromobenzo[c][1,2,5]thiadiazole with boronic acid derivatives under microwave irradiation (150°C, 80 W, 3 hours) achieves ~94% yield (Pd(PPh₃)₄ catalyst, THF/K₂CO₃) .
- Hydrolysis of bromomethyl intermediates : Refluxing 4-Bromo-7-(bromomethyl) derivatives in dioxane/water with K₂CO₃ yields hydroxymethyl derivatives (64% yield) .
- Key variables : Catalyst loading (e.g., Pd(PPh₃)₄ at 6 mol%), solvent polarity (THF vs. dioxane), and reaction time significantly impact purity and yield.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ = 7.82 ppm for BTDA-H-5 in CDCl₃) and carbon signals (e.g., 153.47 ppm for aromatic carbons) .
- Mass spectrometry (CI) : Confirms molecular weight (e.g., m/z 245 [M+H]⁺) and fragmentation patterns .
- Elemental analysis : Validates purity (e.g., C: 34.30% calc. vs. 34.55% observed) .
- DSC/TGA : Determines thermal stability (melting points ~139°C reported) .
Advanced Research Questions
Q. How do structural modifications at the dibromomethyl position influence electronic properties in optoelectronic applications?
- Methodological Answer : Substitutions alter HOMO/LUMO levels and charge transport:
- Electron-withdrawing groups (e.g., -CF₃) : Lower LUMO, enhancing electron affinity (e.g., |EA| = 2.59–2.84 eV in D-A-D systems) .
- Solubilizing alkyl chains : Improve processability in polymers (e.g., FO6-T copolymer achieves 15.4% PCE in solar cells via enhanced π-bridge interactions) .
- DFT-guided design : Predicts ΔE(S₁–T₁) gaps (0.06–0.43 eV) to optimize singlet-triplet energy transfer for fluorescence or photocatalysis .
Q. What contradictions exist in photophysical data for derivatives of this compound, and how can they be resolved?
- Methodological Answer : Discrepancies arise in fluorescence quantum yields (PLQY):
- Solvent polarity : PLQY for D-A-D systems ranges from 37% in toluene to <10% in polar solvents (e.g., DCM) due to solvatochromic quenching .
- Solid-state vs. solution : Intermolecular confinement in solids suppresses non-radiative decay, increasing PLQY by 20–30% .
- Oxygen sensitivity : Deoxygenation improves PLQY by mitigating triplet-state quenching .
Mechanistic and Scalability Questions
Q. What mechanistic insights explain the electrochemical activity of this compound in redox reactions?
- Methodological Answer : Cyclic voltammetry reveals:
- Quasi-reversible reduction : One-electron process (LUMO ≈ -3.8 eV) .
- Oxidation pathways : Dimerization (2-electron) or oligomerization, depending on substituents (e.g., dication formation in aryl derivatives) .
- DFT validation : Ionization potentials (IP ≈ 5.28–5.33 eV) align with experimental HOMO levels .
Q. How can synthetic scalability be improved for large-scale optoelectronic applications?
- Methodological Answer :
- Nucleophilic aromatic substitution : Introduces solubilizing groups (e.g., alkyl chains) without multi-step protocols, enabling gram-scale synthesis .
- Microwave acceleration : Reduces reaction time from hours to minutes (e.g., 180 min vs. traditional 24-hour reflux) .
- Modular design : Use of common intermediates (e.g., 4,7-dibromo-BTD) for diverse derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
